4-Bromo-3-methylisoxazole
Overview
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including 4-Bromo-3-methylisoxazole, often involves multi-component reactions that enable the formation of the isoxazole ring. A notable method includes the addition-elimination of amines on 3-bromoisoxazolines, leading to the synthesis of 3-aminoisoxazoles, which could be further modified to introduce different substituents such as the bromo and methyl groups at specific positions on the isoxazole ring (Girardin et al., 2009). Additionally, the use of N-bromosuccinimide (NBS) in the presence of different reactants can promote the synthesis of α,β-unsaturated isoxazol-5(4H)-ones, demonstrating the versatility of reactions leading to isoxazole derivatives (Kiyani et al., 2015).
Molecular Structure Analysis
The structure of isoxazole derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the geometrical properties and vibrational wavenumbers of specific isoxazole compounds have been predicted using density functional theory (DFT), providing insights into the molecular structure and stability of these compounds (Kiyani et al., 2015). The molecular structure is crucial for understanding the reactivity and physical properties of 4-Bromo-3-methylisoxazole.
Chemical Reactions and Properties
Isoxazole derivatives participate in various chemical reactions, including bromination, which can be used to introduce bromine atoms into the molecule, altering its chemical properties and reactivity. For example, the bromination of the methyl group of certain isoxazole derivatives has been explored, yielding products that serve as precursors for further chemical transformations (Roy et al., 2004).
Scientific Research Applications
Synthesis of N-methylisoxazolin-5-ones and Structural Determination : It is utilized for obtaining N-methylisoxazolin-5-ones and determining their structures (Sarlo, Fabbrini, & Renzi, 1966).
Synthesizing Isoxazole Derivatives : It aids in synthesizing 4-aryl substituted isoxazoles and their analogues, including compounds like 4-hydroxy(phenyl)methyl and 4-benzoyl-3-ethoxy-5-methylisoxazole (Kromann, Sløk, Johansen, & Krogsgaard‐Larsen, 2001).
Agonist at AMPA Receptors : It functions as a potent agonist at the AMPA subtype of central excitatory amino acid receptors, relevant for physiological and pharmacological studies (Christensen et al., 1992).
Studying Tautomerism and Acidity : This compound is used in research focusing on the tautomerism and acidity of isoxazol-5-ones (Boulton & Katritzky, 1961).
Synthesis of Antibacterial s-Triazoles : It's employed in the synthesis of s-triazoles and their derivatives, which exhibit antibacterial activity (Hui et al., 2000).
Enantioselective Synthesis of Neuroexcitant Analogues : The compound is used for enantioselective synthesis of isoxazole-containing analogues of glutamic acid (Pajouhesh & Curry, 1998).
Precursor for Heterocycles Synthesis : It serves as a precursor in the synthesis of isoxazole-fused heterocycles (Roy, Rajaraman, & Batra, 2004).
Antitumor Activities : Derivatives of 4-Bromo-3-methylisoxazole show significant antitumor activities in various cancer cell lines (Das et al., 2015).
Immunological Activities : This compound demonstrates immunological activities in murine models, useful for studying the humoral immune response and delayed type hypersensitivity (Mączyński, Jezierska, Zimecki, & Ryng, 2003).
Anti-inflammatory Properties : It exhibits anti-inflammatory properties, making it useful in treating inflammation (Matson, 1990).
Safety And Hazards
The safety data sheet for a similar compound, Methyl 4-bromobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromo-3-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-4(5)2-7-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGSYBTPQHKQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylisoxazole | |
CAS RN |
101084-19-9 | |
Record name | 4-bromo-3-methyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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